Ethyl 4-amino-2-chloro-3-methoxybenzoate
Description
Ethyl 4-amino-2-chloro-3-methoxybenzoate is a substituted benzoate ester characterized by an amino group at position 4, a chlorine atom at position 2, and a methoxy group at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its multifunctional substituents, which influence its electronic, steric, and solubility properties. The ethyl ester moiety enhances its lipophilicity, making it a candidate for drug delivery systems or intermediates in organic synthesis.
Properties
IUPAC Name |
ethyl 4-amino-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-5-7(12)9(14-2)8(6)11/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRZGFBAATWFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-chloro-3-methoxybenzoate typically involves the esterification of 4-amino-2-chloro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compounds.
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzoates.
Scientific Research Applications
Ethyl 4-amino-2-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Data are synthesized from available evidence and general chemical principles.
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Solubility Amino Group (–NH₂): The presence of –NH₂ in this compound increases polarity and hydrogen-bonding capacity compared to non-amino analogs like Ethyl 4-cyanobenzoate. Methoxy (–OCH₃): The methoxy group in both the target compound and Ethyl 3-iodo-4-methoxybenzoate contributes to steric hindrance and alters electronic distribution, affecting crystallization behavior .
Pharmacological Potential The diethylamino group in the benoxinate derivative () demonstrates how amino-substituted benzoates can be tailored for pharmacological use (e.g., anesthetics). The target compound’s –NH₂ and –Cl groups may similarly modulate receptor interactions, though specific studies are lacking .
Synthetic Utility Ethyl 4-cyanobenzoate () is used in polymer chemistry due to its reactive cyano group. In contrast, the target compound’s –NH₂ and –Cl groups suggest utility in synthesizing heterocycles or metal-organic frameworks .
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